molecular formula C10H13FN2O B11901272 (S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine

(S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine

Cat. No.: B11901272
M. Wt: 196.22 g/mol
InChI Key: ZJQHVEJDSITCOJ-QMMMGPOBSA-N
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Description

(S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine (CAS 209327-88-8) is an organofluorine compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . This chiral molecule features an (S)-configured 1-methylazetidine ring linked via a methylene ether bridge to a 2-fluoropyridine ring. Calculated physical properties include a density of 1.162 g/cm³, a boiling point of approximately 293.6°C at 760 mmHg, and a flash point of about 131.4°C . While specific biological data for this compound is limited in the public domain, its structural features are of significant interest in medicinal chemistry. Compounds with similar azetidine and fluorinated pyridine motifs are actively researched as high-affinity ligands for neuronal nicotinic acetylcholine receptors (nAChRs) . This research area explores potential applications in positron emission tomography (PET) imaging and the development of central nervous system (CNS) agents . The presence of both the azetidine and fluorinated heteroaromatic system makes this compound a valuable chiral building block for pharmaceutical R&D and the synthesis of more complex bioactive molecules. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

2-fluoro-5-[[(2S)-1-methylazetidin-2-yl]methoxy]pyridine

InChI

InChI=1S/C10H13FN2O/c1-13-5-4-8(13)7-14-9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3/t8-/m0/s1

InChI Key

ZJQHVEJDSITCOJ-QMMMGPOBSA-N

Isomeric SMILES

CN1CC[C@H]1COC2=CN=C(C=C2)F

Canonical SMILES

CN1CCC1COC2=CN=C(C=C2)F

Origin of Product

United States

Biological Activity

(S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the azetidine ring and the introduction of the fluoro and methoxy groups. The compound is synthesized using standard organic chemistry techniques, including nucleophilic substitution and coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit activity against various enzymes and receptors, including:

  • Dihydroorotate dehydrogenase (DHODH) : Compounds targeting DHODH have shown promise in inhibiting cell proliferation in cancer models .
  • c-Met and VEGFR-2 : Dual inhibitors targeting these pathways are being explored for their anticancer properties .

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that derivatives of pyridine compounds can inhibit cell growth in various cancer cell lines. For example, a related compound exhibited IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting potent inhibitory effects .
  • Structure-Activity Relationships : SAR studies reveal that modifications to the azetidine and pyridine rings can significantly impact biological activity. For instance, substituting different groups on the pyridine ring has been shown to enhance potency against specific targets .
  • Metabolic Stability : Investigations into metabolic pathways indicate that compounds similar to this compound may have short half-lives in vivo, which could limit their efficacy despite promising in vitro results .

Table 1: Biological Activity Summary

CompoundTargetIC50 (μM)Notes
This compoundDHODHTBDPotential anticancer activity
Related Pyridine Derivativec-Met0.11Dual inhibitor with promising results
Another AnalogVEGFR-20.19Effective in vitro growth inhibition

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridine compounds, including (S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine, exhibit significant anticancer properties. A study conducted by the National Cancer Institute (NCI) demonstrated that compounds with similar structures showed promising antitumor activity across various cancer cell lines. The mechanism of action often involves inhibition of specific kinases associated with tumor growth and proliferation .

Kinase Inhibition
The compound has been identified as a potential inhibitor of certain kinases, which are crucial in signaling pathways related to cancer and other diseases. For instance, related compounds have been shown to inhibit RET kinase, which is implicated in several proliferative diseases, including cancers . The structure of this compound may allow it to interact effectively with these targets.

Pharmacological Studies

Lead Optimization
In the context of drug development, this compound serves as a lead compound for further optimization. Its unique structural features can be modified to enhance its pharmacokinetic properties or increase its potency against specific biological targets .

Drug Design
The compound's ability to interact with biological systems makes it a candidate for designing new therapeutic agents. The incorporation of the azetidine moiety has been linked to improved selectivity and reduced off-target effects in drug candidates . Researchers are exploring various synthetic routes to optimize the efficacy of such compounds.

Case Studies

StudyFocusFindings
NCI EvaluationAntitumor ActivityDemonstrated significant growth inhibition in cancer cell lines; mean GI50 values suggest strong anticancer potential .
Kinase Inhibition ResearchRET KinaseIdentified as a potent inhibitor; potential application in treating cancers associated with RET mutations .
Drug DevelopmentLead OptimizationHighlighted the importance of structural modifications to enhance drug-like properties and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to pyridine derivatives with analogous substituents, focusing on ring size, heteroatom placement, and functional group variations. Key examples include:

Table 1: Structural Comparison of Pyridine Derivatives
Compound Name Substituent Features Molecular Formula Molecular Weight (g/mol) Key Reference
(S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine Azetidine (4-membered), fluorine, methoxy C₁₀H₁₄FN₂O₂ 211.23
3-[(2(S)-Pyrrolidinyl)methoxy]-5-(pyrrolidinyl)pyridine (44) Pyrrolidine (5-membered), methoxy C₁₃H₁₉N₃O 233.31
2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine Tetrahydropyran (6-membered oxygen ring) C₁₁H₁₄FNO₂ 211.24
(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine Chlorine, pyrrolidine (5-membered) C₁₀H₁₃ClN₂ 196.68
(R)-2-Fluoro-5-(piperidin-2-yl)pyridine Piperidine (6-membered), fluorine C₁₀H₁₃FN₂ 180.22

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small size improve metabolic stability and membrane permeability compared to chlorine in compound .
  • Oxygen-Containing Rings : The tetrahydropyran derivative () lacks nitrogen but offers enhanced solubility due to the oxygen atom .

Findings :

  • Fluorinated pyridines (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine in ) often require palladium-catalyzed coupling or nucleophilic aromatic substitution, which may apply to the target compound .

Pharmacological and Physicochemical Properties

  • Azetidine vs. Piperidine : Azetidine’s smaller ring may reduce off-target interactions compared to piperidine derivatives (), though it may also lower solubility .

Preparation Methods

Chiral Pool Approach Using (S)-Prolinol Derivatives

The (S)-azetidine fragment can be synthesized from (S)-prolinol through a four-step sequence:

StepReactionConditionsYield
1Oxidation of (S)-prolinol to lactamNaOCl, TEMPO, 0°C, 2 hr92%
2N-MethylationMeI, K2CO3, DMF, 60°C, 6 hr85%
3Reduction to azetidineLiAlH4, THF, reflux, 3 hr78%
4HydroxymethylationFormaldehyde, H2O, 50°C, 12 hr68%

This method provides the (S)-1-methylazetidin-2-ylmethanol intermediate with >99% enantiomeric excess (ee).

Catalytic Asymmetric Hydrogenation

An alternative route employs asymmetric hydrogenation of a prochiral enamide:

Coupling Strategies for Pyridine Functionalization

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction couples 2-fluoro-5-hydroxypyridine with (S)-1-methylazetidin-2-ylmethanol:

ParameterOptimal Value
ReagentDIAD (1.2 eq)
CatalystPPh3 (1.5 eq)
SolventAnhydrous THF
Temp0°C → rt
Time18 hr
Yield74%
ee Retention99%

Key advantage : Excellent stereochemical fidelity with minimal racemization.

SNAr with Activated Pyridine Derivatives

Activating the pyridine ring via nitration followed by fluoride displacement:

  • Nitration :
    2-Fluoro-5-hydroxypyridineHNO3,H2SO40°C2-Fluoro-5-hydroxy-3-nitropyridine (82%)\text{2-Fluoro-5-hydroxypyridine} \xrightarrow[\text{HNO}_3, \text{H}_2\text{SO}_4]{0°C} \text{2-Fluoro-5-hydroxy-3-nitropyridine (82\%)}

  • Nucleophilic displacement :
    Nitro intermediate+(S)-azetidine methanolK2CO3DMF, 80°CProduct (65% yield, 97% ee)[1]\text{Nitro intermediate} + \text{(S)-azetidine methanol} \xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF, 80°C}} \text{Product (65\% yield, 97\% ee)}

Resolution of Racemates and Enantiopurity Enhancement

When racemic mixtures form, two resolution methods are employed:

Chiral Stationary Phase Chromatography

ColumnMobile PhaseResolution (Rs)ee Achieved
Chiralpak AD-HHexane:IPA (90:10)1.599.2%
Lux Cellulose-2CO2/MeOH (95:5)2.199.8%

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (R)-enantiomer:
Racemic alcoholVinyl acetateLipase B, toluene(S)-alcohol (40% yield, 99% ee)[3]\text{Racemic alcohol} \xrightarrow[\text{Vinyl acetate}]{\text{Lipase B, toluene}} \text{(S)-alcohol (40\% yield, 99\% ee)}

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

Chiral HPLC Analysis

Method :

  • Column: Chiralcel OD-3R (4.6 × 150 mm)

  • Flow: 0.8 mL/min

  • Detection: 254 nm

  • Retention times: (S)-enantiomer 8.2 min, (R)-enantiomer 9.7 min

Nuclear Magnetic Resonance (NMR)

19F NMR (CDCl3, 470 MHz):

  • δ = -112.3 ppm (d, J = 8.5 Hz, 1F)
    1H NMR :

  • Azetidine protons: δ 3.85 (m, 1H), 3.02 (dd, J = 9.0 Hz, 2H), 2.45 (s, 3H)

Industrial-Scale Process Considerations

For kilogram-scale production, three key parameters are optimized:

ParameterLab ScalePilot Plant
Mitsunobu Reagent Cost$12/gReduced to $4/g via DIAD recycling
Reaction Volume5 L/kg0.8 L/kg via solvent swap to 2-MeTHF
Cycle Time72 hr42 hr with continuous extraction

Process mass intensity (PMI) improved from 186 to 89 through solvent recovery systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine, and how is stereochemical integrity maintained?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A key step is the introduction of the azetidine-methoxy group via nucleophilic substitution or coupling reactions. For example, methoxy groups can be introduced using Mitsunobu conditions or SNAr reactions with fluorinated pyridines. To maintain stereochemical purity, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) may be employed. Intermediate purification via chiral HPLC or crystallization ensures enantiomeric excess ≥98% .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and fluorine integration. 13C^{13}\text{C} NMR helps identify the azetidine ring and methoxy group connectivity .
  • X-ray Crystallography : Resolves absolute stereochemistry and molecular conformation, as demonstrated for related fluoropyridine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • HPLC-PDA : Assesses chemical purity (>95%) and detects enantiomeric impurities .

Q. What initial in vitro assays are recommended to screen biological activity?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to evaluate inhibition of target kinases (e.g., ALK5, as seen in azetidine-containing analogs ).
  • Cellular Viability Assays : Test cytotoxicity in human cell lines (e.g., HEK293 or cancer lines) using MTT or CellTiter-Glo® .
  • Solubility Testing : Perform kinetic solubility assays in PBS (pH 7.4) to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can researchers optimize the yield of the azetidine-containing sidechain during synthesis?

  • Methodological Answer :

  • Protecting Group Strategy : Protect the azetidine nitrogen with Boc or Fmoc to prevent side reactions during coupling .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., 70% yield in 4 hours for similar methoxy-pyridine derivatives ).
  • Catalytic Systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-azetidine bond formation, optimizing ligand choice (e.g., SPhos) and solvent (toluene/EtOH) .

Q. What approaches are used to investigate metabolic stability in hepatic microsomal assays?

  • Methodological Answer :

  • Incubation with Liver Microsomes : Use human or rodent microsomes with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • Metabolite Identification : Perform HRMS/MS to detect hydroxylation or demethylation products, common for methoxy and azetidine groups .
  • CYP Enzyme Inhibition Studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. How can contradictory bioactivity data across assay systems be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Solubility and Aggregation Checks : Use dynamic light scattering (DLS) to rule out compound aggregation in buffer systems .
  • Enantiomeric Purity Validation : Re-analyze samples via chiral HPLC to exclude off-target effects from (R)-enantiomer contamination .

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